molecular formula C19H14N2O5S2 B11411956 7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11411956
M. Wt: 414.5 g/mol
InChI Key: ZGXHHOOZWUGDIV-UHFFFAOYSA-N
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Description

7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzothiazole ring, a chromene ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole core.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Coupling of the Benzothiazole and Chromene Rings: The final step involves coupling the benzothiazole and chromene rings through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace certain substituents with other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the methylsulfonyl group could yield a sulfone derivative, while reduction of the carbonyl group in the chromene ring could produce a hydroxyl derivative.

Scientific Research Applications

7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties, due to its conjugated ring systems.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.

Mechanism of Action

The mechanism of action of 7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzothiazole and chromene rings can engage in π-π stacking interactions with aromatic residues in the active site of enzymes, while the sulfonyl group can form hydrogen bonds with polar residues. These interactions can inhibit the enzyme’s activity or modulate receptor signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a benzothiazole ring, a chromene ring, and a sulfonyl group, which provides a distinct set of chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H14N2O5S2

Molecular Weight

414.5 g/mol

IUPAC Name

7-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H14N2O5S2/c1-10-3-5-12-14(22)9-16(26-15(12)7-10)18(23)21-19-20-13-6-4-11(28(2,24)25)8-17(13)27-19/h3-9H,1-2H3,(H,20,21,23)

InChI Key

ZGXHHOOZWUGDIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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